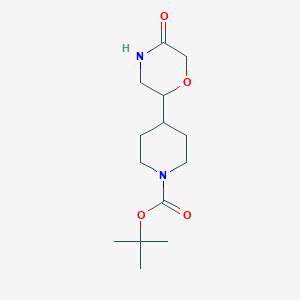
6-(1-Boc-4-piperidyl)morpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-Boc-4-piperidyl)morpholin-3-one is a compound that features a morpholine ring fused with a piperidine ring, where the piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Boc-4-piperidyl)morpholin-3-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving diamines and sulfonium salts.
Introduction of the Boc Group: The nitrogen atom in the piperidine ring is protected using a tert-butoxycarbonyl (Boc) group.
Formation of the Morpholine Ring: The morpholine ring is then formed by reacting the Boc-protected piperidine with appropriate reagents, such as epoxides or aziridines.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the above-mentioned steps, with optimization for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
6-(1-Boc-4-piperidyl)morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles, such as amines or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
6-(1-Boc-4-piperidyl)morpholin-3-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-(1-Boc-4-piperidyl)morpholin-3-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The Boc group provides protection to the nitrogen atom, allowing for selective reactions at other sites in the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-4-piperidone: Similar in structure but lacks the morpholine ring.
Morpholin-3-one derivatives: These compounds share the morpholine ring but may have different substituents.
Uniqueness
6-(1-Boc-4-piperidyl)morpholin-3-one is unique due to the combination of the Boc-protected piperidine and morpholine rings. This structure provides specific reactivity and stability, making it valuable in various synthetic and research applications .
Activité Biologique
6-(1-Boc-4-piperidyl)morpholin-3-one is a compound that has garnered interest in medicinal chemistry due to its structural characteristics, which suggest potential biological activities. This article explores its biological activity, synthesis, and possible applications based on available research findings.
Structural Characteristics
The compound features a morpholine ring and a piperidine moiety protected by a Boc (tert-butyloxycarbonyl) group. These structural elements are known to influence the compound's reactivity and interaction with biological targets.
Synthesis and Reactivity
The synthesis of this compound typically involves several key steps, which may vary based on experimental conditions. The compound can participate in various chemical transformations, including nucleophilic substitutions due to the nucleophilic nature of the nitrogen atom in the piperidine ring.
Related Compounds
Research on structurally similar compounds provides insight into the potential biological activities of this compound. For instance:
-
Boc-Piperidone Chalcones : A study demonstrated that these compounds exhibited significant cytotoxicity against highly metastatic cancer cells, suggesting that the Boc protecting group may enhance anticancer activity through mechanisms such as apoptosis induction and inhibition of NFκB signaling pathways .
Compound Name Activity Mechanism 4-Boc-piperidone chalcones Cytotoxic against cancer cells Induces apoptosis, inhibits NFκB Curcumin analogs Cytotoxic Induces apoptosis, affects proliferation - Morpholine Derivatives : Other studies have shown that morpholine derivatives can interact with various biological targets, leading to diverse pharmacological effects .
Computational Predictions
Recent computational studies have predicted that compounds similar to this compound may interact with over 3262 distinct protein targets. This prediction indicates a broad potential for biological activity across multiple pathways .
Propriétés
Formule moléculaire |
C14H24N2O4 |
|---|---|
Poids moléculaire |
284.35 g/mol |
Nom IUPAC |
tert-butyl 4-(5-oxomorpholin-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H24N2O4/c1-14(2,3)20-13(18)16-6-4-10(5-7-16)11-8-15-12(17)9-19-11/h10-11H,4-9H2,1-3H3,(H,15,17) |
Clé InChI |
ZJZWNFPMIGXDBR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)C2CNC(=O)CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















